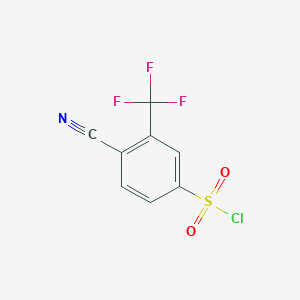

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

BenchChem offers high-quality 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO2S/c9-16(14,15)6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHLEJBYHQQAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride: A Keystone Building Block in Modern Medicinal Chemistry

Abstract

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic combination of a reactive sulfonyl chloride handle with two powerful electron-withdrawing groups—the nitrile (-CN) and the trifluoromethyl (-CF₃) moieties—makes it a premier building block for complex molecular architectures. This guide provides a comprehensive technical overview, including its physicochemical properties, robust synthesis protocols, characteristic reactivity, and critical applications, with a particular focus on its role in the synthesis of leading anti-androgen therapeutics. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes field-proven insights and authoritative data to facilitate the effective use of this versatile reagent.

Introduction and Strategic Importance

In the landscape of modern drug discovery, the precise control of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic outcomes. The incorporation of specific functional groups is a key strategy, and few are as impactful as the trifluoromethyl and cyano moieties.[1][2][3] The trifluoromethyl group is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating electronic properties.[4][5] The nitrile group, a versatile and metabolically robust pharmacophore, can participate in key hydrogen bonding interactions and serve as a bioisostere for other functional groups.[6][7]

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride masterfully combines these features onto a single, reactive scaffold. The sulfonyl chloride group serves as an efficient electrophilic handle for coupling with a wide array of nucleophiles, primarily amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. This unique trifecta of functional groups makes it an invaluable intermediate in the synthesis of high-value compounds, most notably in the development of non-steroidal anti-androgen drugs like Bicalutamide and Enzalutamide.[8][9]

Physicochemical and Spectroscopic Profile

While 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a specific and highly valuable intermediate, its direct commercial availability can be limited. Its properties are often inferred from its immediate precursor and closely related structural analogs. The data presented below is a consolidated summary based on available information for the title compound and its key analogs.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride | - |

| CAS Number | Not explicitly assigned; often synthesized in situ. | - |

| Molecular Formula | C₈H₃ClF₃NO₂S | - |

| Molecular Weight | 269.63 g/mol | [10] |

| Appearance | Expected to be a white to off-white or yellow solid, typical for aromatic sulfonyl chlorides. | [11][12] |

| Melting Point | Not reported; analogs like 4-(Trifluoromethyl)benzenesulfonyl chloride melt at 26 °C. | [12] |

| Boiling Point | Not reported; analogs like 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride boil at 83-84°C / 0.1 mmHg. | [13] |

| Solubility | Soluble in organic solvents (e.g., acetone, acetonitrile, dichloromethane); reacts with protic solvents like water and alcohols. | [14] |

| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen). Moisture sensitive. |[12] |

Note: Data is compiled and extrapolated from structurally similar compounds due to the limited public data on the specific title compound.

Synthesis and Manufacturing Pathway

The most logical and industrially relevant synthesis of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride originates from its corresponding aniline, 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6).[8][15] This precursor is a well-established starting material in major pharmaceutical syntheses.[9][16] The conversion of the aromatic amine to the sulfonyl chloride is achieved via a copper-catalyzed Sandmeyer-type reaction.

Synthesis of the Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile

The synthesis of this key precursor is a multi-step process, often starting from m-trifluoromethyl fluorobenzene. A patented method involves three primary transformations: positional bromination, cyano group substitution, and finally, ammonolysis.[17]

Conversion to the Sulfonyl Chloride

The transformation of 4-amino-2-(trifluoromethyl)benzonitrile to the target sulfonyl chloride is a classic example of the Sandmeyer reaction. This process involves three key stages:

-

Diazotization: The primary aromatic amine is treated with a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.[18] This intermediate is highly reactive and typically used immediately without isolation.

-

Sulfonylation: The diazonium salt solution is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst.[19][20] The SO₂ can be bubbled as a gas or generated from a stable surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[21]

-

Work-up and Isolation: The resulting sulfonyl chloride is then extracted from the aqueous reaction mixture into an organic solvent and purified.

The overall synthetic workflow is depicted below.

Chemical Reactivity and Safe Handling

The reactivity of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. The presence of two potent electron-withdrawing groups on the benzene ring further activates this site towards nucleophilic attack.[22]

Core Reactivity

The primary utility of this reagent lies in its reaction with nucleophiles to form sulfonamides and sulfonate esters.

-

Reaction with Amines: It reacts readily with primary and secondary amines, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, yielding thermally and chemically stable sulfonamides.[23]

-

Reaction with Alcohols: In a similar fashion, it reacts with alcohols and phenols to produce sulfonate esters.

These fundamental reactions are central to its application as a linker or scaffold in drug synthesis.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 9. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]

- 10. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 15. 4-氨基-2-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 17. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 20. scribd.com [scribd.com]

- 21. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 23. scilit.com [scilit.com]

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride molecular weight

An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride: A Keystone Reagent in Modern Medicinal Chemistry

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in contemporary drug discovery and development. The unique electronic properties conferred by the vicinal cyano and trifluoromethyl groups render the sulfonyl chloride moiety exceptionally reactive and impart specific physicochemical characteristics to its derivatives. This document details the molecule's properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for its use. It is intended for researchers, medicinal chemists, and process scientists engaged in the synthesis of novel molecular entities.

Introduction: Strategic Importance in Drug Design

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (-CF3) group, in particular, is a privileged motif known for its strong electron-withdrawing nature and its ability to enhance membrane permeability.[3] When combined with a cyano (-CN) group on a benzene ring, these substituents create a powerful electronic sink, significantly activating other functional groups on the scaffold.

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (CTBSC) is an exemplar of such a strategically designed reagent. The potent electron-withdrawing capacity of both the -CF3 and -CN groups makes the sulfonyl chloride an exceptionally reactive electrophile, ideal for the synthesis of sulfonamides and sulfonate esters. These resultant moieties are prevalent in a wide array of therapeutic agents, including diuretics, anticonvulsants, and kinase inhibitors. This guide elucidates the chemical rationale behind the utility of CTBSC and provides practical methodologies for its application.

Physicochemical and Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₃NO₂S | [4][5] |

| Molecular Weight | 269.63 g/mol | [4] |

| CAS Number | 942199-59-9 | [4] |

| Appearance | White to off-white solid | [6] |

| InChI Key | YKHLEJBYHQQAMZ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C#N | [5] |

Note: Physical properties such as melting point and boiling point are not consistently reported and should be determined empirically for each batch.

Synthesis Pathway: From Aniline to Sulfonyl Chloride

The most logical and widely adopted synthetic route to arylsulfonyl chlorides from readily available anilines is via the Sandmeyer reaction. This pathway offers high yields and functional group tolerance. The synthesis of CTBSC typically begins with its corresponding aniline precursor, 4-Cyano-3-(trifluoromethyl)aniline.

The overall transformation involves two key steps:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (-5 to 5 °C).

-

Sulfonylchlorination: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to introduce the sulfonyl chloride group.

Caption: General workflow for the synthesis of CTBSC via the Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis of CTBSC

Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments. All operations should be performed in a certified chemical fume hood.

Materials:

-

4-Cyano-3-(trifluoromethyl)aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl) (4.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl) (0.1 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: a. To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-Cyano-3-(trifluoromethyl)aniline (1.0 eq) and a mixture of concentrated HCl (3.0 eq) and water. b. Cool the resulting slurry to 0 °C in an ice-salt bath. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature is maintained between -5 and 5 °C.[7][8] d. Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete to ensure full formation of the diazonium salt.

-

Sulfonylchlorination: a. In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid. b. Bubble sulfur dioxide gas through this solution until it is saturated. c. Cool the SO₂/acetic acid solution to 5 °C. d. Slowly add the cold diazonium salt solution from Step 1 to the SO₂ solution. Vigorous nitrogen evolution will be observed. Control the addition rate to maintain the temperature below 10 °C. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up and Isolation: a. Pour the reaction mixture into a large beaker of ice-water. The crude product should precipitate as a solid. b. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids and salts. c. Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution, then brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. e. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Chemical Reactivity and Mechanistic Insights

The reactivity of CTBSC is dominated by the sulfonyl chloride (-SO₂Cl) group, which serves as an excellent leaving group in nucleophilic substitution reactions. The presence of the ortho-trifluoromethyl and para-cyano groups dramatically enhances the electrophilicity of the sulfur atom.

Caption: Nucleophilic substitution at the sulfonyl chloride center.

The primary utility of CTBSC is in the formation of sulfonamides through reaction with primary or secondary amines.[9] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. The resulting sulfonamides are often highly stable and possess distinct biological activities.

Causality of Reactivity:

-

Inductive Effect: The -CF₃ group exerts a powerful negative inductive effect (-I), withdrawing electron density from the benzene ring.

-

Mesomeric Effect: The -CN group exhibits both a -I and a negative mesomeric (-M) effect, further delocalizing electron density away from the ring and the attached sulfonyl group.

-

Combined Effect: This synergistic electron withdrawal makes the sulfur atom of the -SO₂Cl group highly electron-deficient and thus extremely susceptible to attack by nucleophiles like amines and alcohols.

Applications in Drug Discovery

Building blocks like CTBSC are invaluable in scaffold decoration for hit-to-lead and lead optimization campaigns. The resulting 4-cyano-3-(trifluoromethyl)phenylsulfonamide moiety can be found in various investigational drugs. Its precursor, 4-cyano-3-(trifluoromethyl)aniline, is famously used in the synthesis of Bicalutamide, a nonsteroidal antiandrogen for prostate cancer.[6][10] CTBSC allows chemists to introduce a sulfonamide linkage instead of an amide, which can significantly alter pharmacokinetic properties such as solubility, plasma protein binding, and metabolic profile.

Potential Therapeutic Targets:

-

Kinase Inhibitors: The sulfonamide hinge-binding motif is common in many kinase inhibitors.

-

Carbonic Anhydrase Inhibitors: Aromatic sulfonamides are the classic pharmacophore for this class of diuretics and anti-glaucoma agents.

-

Antiviral/Antibacterial Agents: The sulfonamide group is a well-established pharmacophore in anti-infective agents.

Handling, Storage, and Safety

As a highly reactive chemical, proper handling of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is paramount for laboratory safety.

| Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | The compound is corrosive and can cause severe skin burns and eye damage.[11][12] |

| Handling | Use only within a certified chemical fume hood. Avoid creating dust. Do not allow contact with water or moisture. | Contact with water liberates toxic HCl gas.[11][12] Inhalation of dust or vapors is harmful. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials (e.g., strong bases, oxidizing agents).[13] | The compound is moisture-sensitive and reactive.[14] Proper storage prevents degradation and hazardous reactions. |

| Spill Response | In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand, vermiculite), collect, and place in a sealed container for hazardous waste disposal. | Using water will exacerbate the hazard by producing toxic gas.[15] |

Conclusion

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its precisely tuned electronic properties provide a reliable and efficient means to introduce the 4-cyano-3-(trifluoromethyl)phenylsulfonyl moiety into target molecules. This functional group can enhance biological activity and modulate ADME properties, making CTBSC a valuable asset in the development of new therapeutics. By understanding its synthesis, reactivity, and handling requirements, researchers can fully leverage its potential to accelerate the drug discovery process.

References

- Grokipedia. 4-Cyano-3-(trifluoromethyl)aniline.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.

- Sigma-Aldrich. 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride.

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Fisher Scientific. 4-(Trifluoromethyl)benzene-1-sulfonyl chloride - SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride.

- Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.

- MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- MDPI. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes.

- TCI Chemicals. SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride.

- ChemScene. 4-Cyano-3-(difluoromethyl)-5-methoxybenzenesulfonyl chloride.

- Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride.

- RSC Publishing. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes.

- University of California, Irvine. Synthesis of sulfonyl chloride substrate precursors.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Trifluoromethyl)benzenesulfonyl Chloride.

- NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- Wikipedia. 4-Cyano-3-(trifluoromethyl)aniline.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ChemBK. 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride.

- PubChem. 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (C8H3ClF3NO2S).

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride | 942199-59-9 [sigmaaldrich.com]

- 5. PubChemLite - 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (C8H3ClF3NO2S) [pubchemlite.lcsb.uni.lu]

- 6. grokipedia.com [grokipedia.com]

- 7. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.se [fishersci.se]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. nj.gov [nj.gov]

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride: A Technical Guide to its Mechanism of Action and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, elucidate its mechanism of action, particularly in the context of enzyme inhibition, and explore its diverse applications in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and practical insights.

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a critical intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structure is distinguished by three key functional groups: a sulfonyl chloride, a nitrile (cyano) group, and a trifluoromethyl group. The potent electron-withdrawing properties of the cyano and trifluoromethyl groups significantly enhance the electrophilicity of the sulfonyl chloride moiety, rendering it highly susceptible to nucleophilic attack.[1] This pronounced reactivity is the cornerstone of its utility in constructing diverse molecular architectures for drug discovery.

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is paramount for its effective utilization in synthetic protocols and for predicting the characteristics of its derivatives.

| Property | Value |

| CAS Number | 261298-08-4 |

| Molecular Formula | C8H3ClF3NO2S |

| Molecular Weight | 269.63 g/mol [2] |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Storage | Room temperature, in a dry, sealed place[2] |

The reactivity of this compound is dominated by the sulfonyl chloride group. The strong electron-withdrawing influence of the trifluoromethyl and cyano groups makes the sulfur atom highly electrophilic and, therefore, an excellent target for nucleophiles.[1] The most common reaction involves amines, which readily attack the sulfonyl chloride to form highly stable sulfonamide bonds.[1][3] This transformation is a fundamental step in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]

Caption: Figure 1. General reaction scheme for sulfonamide formation.

Mechanism of Action in Drug Discovery

While 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a synthetic intermediate, the sulfonamide derivatives it produces are often potent bioactive molecules, frequently acting as enzyme inhibitors.

3.1. Inhibition of Carbonic Anhydrases

Aromatic sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[4][5] The sulfonamide moiety can coordinate to the zinc ion within the active site of these enzymes, disrupting their catalytic activity.[6] The trifluoromethyl and cyano groups on the benzene ring play a significant role in modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance binding affinity and isoform selectivity.[7][8][9]

Caption: Figure 2. Inhibition of Carbonic Anhydrase.

3.2. Role of the Trifluoromethyl and Cyano Groups

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design.[8][10] It can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[7][8][11] The strong electronegativity of the -CF3 group can also influence the electronic properties of the aromatic ring, potentially leading to improved interactions with biological targets.[7][8]

The cyano (-C≡N) group is another important functional group in medicinal chemistry, present in over 30 FDA-approved drugs.[12][13] It can act as a bioisostere for other functional groups and can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, to improve binding affinity.[14][15] In some cases, the nitrile can also act as a covalent warhead, forming a covalent bond with the target protein.[12]

Applications in Drug Development

The unique structural features of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride make it a valuable precursor for a range of therapeutic agents.

4.1. Diuretics

Many diuretic drugs function by inhibiting carbonic anhydrase in the kidneys.[16] This leads to increased excretion of bicarbonate, sodium, potassium, and water. The sulfonamide scaffold derived from this starting material is a key component in the design of potent diuretics.

4.2. Anticonvulsants and Antiglaucoma Agents

Carbonic anhydrase inhibitors are also used in the treatment of epilepsy and glaucoma.[6][16] By reducing the formation of bicarbonate, these drugs can help to stabilize neuronal membranes and decrease intraocular pressure, respectively.[6][16]

4.3. Anticancer and Anti-obesity Agents

Certain isoforms of carbonic anhydrase, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered promising targets for anticancer therapies.[4] Additionally, carbonic anhydrase inhibitors have shown potential as anti-obesity agents.[4]

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol outlines a general procedure for the synthesis of a sulfonamide from 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride and a primary or secondary amine.

Materials:

-

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

Reaction Setup: Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash with saturated aqueous sodium bicarbonate and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Caption: Figure 3. Synthetic workflow for sulfonamide formation.

Safety and Handling

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a corrosive and moisture-sensitive solid.[17] It can cause severe skin burns and eye damage.[17] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive sulfonyl chloride and modulating trifluoromethyl and cyano groups provides a powerful platform for the synthesis of a wide range of sulfonamide-based enzyme inhibitors and other biologically active molecules. A thorough understanding of its reactivity and the functional roles of its constituent groups is crucial for leveraging its full potential in the ongoing quest for novel and effective therapeutics.

References

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)

- Benchchem. 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl Chloride.

- Wechem. Design and biological activity of trifluoromethyl containing drugs.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- MDPI.

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- RSC Publishing.

- Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.

- The Role of Trifluoromethyl

- RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors.

- ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.

- Beilstein Journals. CF3SO2X (X = Na, Cl)

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6.

- Hovione.

- Journal of Biomedical Research & Environmental Sciences.

- PubMed Central.

- ACS Publications.

- PubMed Central. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

- PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors.

- YouTube. What Is The Cyano Group? - Chemistry For Everyone.

- Sigma-Aldrich. 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride.

- Taylor & Francis Online. Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors.

- MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- ACS Publications. The Journal of Organic Chemistry Ahead of Print.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- YouTube. acetazolamide.

- ResearchGate.

- Synblock. CAS 49674-41-1 | 3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 49674-41-1 | 3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride - Synblock [synblock.com]

- 3. benchchem.com [benchchem.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. nbinno.com [nbinno.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride: Synthesis, Applications, and Sourcing for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern drug design.[1] The trifluoromethyl group's unique electronic properties and metabolic stability can significantly enhance a compound's lipophilicity, membrane permeability, and bioavailability, making it a prized addition in the medicinal chemist's toolkit.[2] 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride stands out as a critical reagent and building block, providing a versatile platform for the synthesis of a new generation of therapeutic agents. This guide offers an in-depth exploration of its synthesis, chemical properties, applications in drug discovery, and a comparative analysis of commercial suppliers.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is paramount for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 942199-59-9 | [3] |

| Molecular Formula | C₈H₃ClF₃NO₂S | |

| Molecular Weight | 269.63 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride: A Step-by-Step Protocol

The synthesis of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a multi-step process that demands careful control of reaction conditions. The most common and scalable approach involves the diazotization of the readily available 4-Cyano-3-(trifluoromethyl)aniline, followed by a copper-catalyzed sulfonylation.[4]

Experimental Protocol

Materials:

-

4-Cyano-3-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Acetic Acid

-

Ice

-

Water

-

Ethyl Acetate

-

Sodium Bicarbonate solution

-

Brine

Step 1: Diazotization of 4-Cyano-3-(trifluoromethyl)aniline

-

In a reaction vessel equipped with a mechanical stirrer and a thermometer, suspend 4-Cyano-3-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to between -5°C and 0°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, ensuring the temperature does not exceed 0°C.

-

Stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Step 2: Sulfonylation

-

In a separate vessel, prepare a solution of sulfur dioxide in acetic acid. This can be achieved by bubbling SO₂ gas through glacial acetic acid.

-

Add a catalytic amount of copper(I) chloride to the sulfur dioxide solution.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the sulfur dioxide/copper(I) chloride mixture, maintaining the temperature below 10°C. Vigorous gas evolution (nitrogen) will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Work-up and Purification

-

Pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride.

Applications in Drug Discovery and Medicinal Chemistry

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to introduce the sulfonamide moiety, a common pharmacophore, onto a scaffold already bearing the advantageous trifluoromethyl and cyano groups.

Case Study: Synthesis of Bicalutamide Analogues

The starting material for the synthesis of the sulfonyl chloride, 4-Cyano-3-(trifluoromethyl)aniline, is a well-established precursor in the synthesis of the non-steroidal anti-androgen drug, Bicalutamide.[5] The sulfonyl chloride derivative provides a reactive handle to generate a library of sulfonamide-based analogues for structure-activity relationship (SAR) studies aimed at discovering new anti-cancer agents.

Building Block for Novel Heterocyclic Compounds

The sulfonyl chloride can be reacted with various amines and other nucleophiles to construct complex heterocyclic systems. For example, it can be used in the synthesis of novel triazine derivatives with potential antibacterial and antitubercular activities.[6] The trifluoromethyl group in these structures often contributes to increased potency and improved pharmacokinetic profiles.

Development of Selective Androgen Receptor Modulators (SARMs)

The core structure of 4-cyano-3-(trifluoromethyl)phenyl is a key feature in a number of selective androgen receptor modulators (SARMs). For instance, the SARM S-23, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, has shown promise in preclinical studies for male contraception.[7] While this example uses the aniline precursor, the corresponding sulfonyl chloride allows for the exploration of sulfonamide-linked SARMs, expanding the chemical space for this important therapeutic target.

Supplier Landscape

A reliable supply of high-purity 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is crucial for research and development. Below is a comparative table of some of the key suppliers.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥95% | Gram to Kilogram | Provides comprehensive technical data and safety information. |

| BLD Pharm | >97% | Gram to Kilogram | Offers various purity grades and bulk quantities. |

| Enamine | ≥95% | Milligram to Gram | Specializes in screening compounds and building blocks for drug discovery. |

| Matrix Scientific | Custom | Inquire for bulk | Offers custom synthesis services. |

| A2B Chem | 95% | Milligram to Gram | Provides a range of organic building blocks. |

Conclusion

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a strategically important building block for the synthesis of novel therapeutic agents. Its synthesis, while requiring careful execution, is well-documented, and the starting materials are commercially available. The presence of the trifluoromethyl and cyano groups, combined with the reactive sulfonyl chloride moiety, provides a versatile platform for medicinal chemists to explore new chemical space in the pursuit of more effective and safer drugs. As the demand for sophisticated, fluorinated intermediates continues to grow, a thorough understanding of the properties, synthesis, and applications of this compound will be invaluable to researchers in the pharmaceutical sciences.

References

-

UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

- Google Patents. Preparation method of substituted benzene sulfonyl chloride.

- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

Wikipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

WIPO Patentscope. PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. [Link]

-

Grokipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Canadian Journal of Chemistry. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

- Google Patents. Nitrosating and diazotizing reagents and reactions.

-

ResearchGate. Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

RSC Publishing. Green Chemistry. [Link]

-

Green Chemistry (RSC Publishing). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. [Link]

-

PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]

-

US EPA. CAS Registry - List Details - SRS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2199-59-9 | CAS DataBase [m.chemicalbook.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 5. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of Novel Sulfonamides Utilizing 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel sulfonamides using 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. Sulfonamides are a cornerstone of medicinal chemistry, and the strategic incorporation of trifluoromethyl (CF₃) and cyano (CN) groups can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This document details the reactivity of the key sulfonyl chloride reagent, provides a step-by-step general protocol for its reaction with primary and secondary amines, includes a specific experimental example, and outlines methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Significance of Fluorinated and Cyanated Scaffolds

The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. The classical method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5] The choice of substituents on the aryl sulfonyl chloride is a critical decision in drug design, directly influencing the final compound's physicochemical and biological profile.[3]

The 4-Cyano-3-(trifluoromethyl)benzene moiety is of particular interest for several reasons:

-

Trifluoromethyl Group (CF₃): This group is a powerful modulator of molecular properties. Its high electronegativity and lipophilicity can increase metabolic stability by blocking sites of oxidative metabolism, enhance membrane permeability, and improve binding affinity to biological targets.[1][2]

-

Cyano Group (CN): The cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other groups, and a synthetic handle for further molecular elaboration.[4] The dual incorporation of both trifluoromethyl and cyano groups into a single core is a recognized strategy for developing novel bioactive molecules.[4]

This guide focuses on leveraging the unique reactivity of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride as a robust starting material for creating diverse libraries of sulfonamide-based drug candidates.

Reagent Profile: 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Understanding the starting material is fundamental to successful synthesis. The sulfonyl chloride functional group is a potent electrophile, making it highly susceptible to nucleophilic attack by amines.[6] The reactivity of the sulfur center in 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is significantly enhanced by the strong electron-withdrawing effects of both the CF₃ and CN groups on the benzene ring. This heightened electrophilicity facilitates a rapid and efficient reaction with a broad range of amine nucleophiles under mild conditions.

Table 1: Properties of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃ClF₃NO₂S |

| Molecular Weight | 285.63 g/mol |

| Appearance | White to off-white solid |

| Key Reactive Site | Sulfonyl Chloride (-SO₂Cl) |

| Key Substituents | 4-Cyano, 3-Trifluoromethyl |

Causality: The electron-withdrawing nature of the substituents polarizes the sulfur-chlorine bond, making the sulfur atom more electron-deficient and thus a better target for the lone pair of electrons on the amine's nitrogen atom.

Caption: Structure and reactive center of the title reagent.

General Reaction Mechanism

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The reaction is typically carried out in the presence of a non-nucleophilic base.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as a leaving group.

-

Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product. The base also scavenges the HCl byproduct generated in the reaction.[7]

Causality: The use of a base is crucial. Without it, the HCl byproduct would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

Caption: General mechanism for sulfonamide formation.

Experimental Protocols

Safety Precaution: 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is moisture-sensitive and corrosive. Always handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 4.1: General Procedure for Synthesis of N-Substituted Sulfonamides

This protocol is a robust starting point for reacting the title sulfonyl chloride with a variety of primary and secondary amines.

1. Materials and Equipment:

| Category | Item |

|---|---|

| Reagents | 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride |

| Primary or Secondary Amine (R¹R²NH) | |

| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | |

| Pyridine or Triethylamine (Et₃N) | |

| 1M Hydrochloric Acid (HCl) | |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | |

| Saturated Sodium Chloride (Brine) solution | |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |

| Equipment | Round-bottom flask with magnetic stir bar |

| Ice bath | |

| Addition funnel (optional) | |

| Separatory funnel | |

| Rotary evaporator | |

| Standard glassware for extraction and filtration |

| | Thin Layer Chromatography (TLC) plates and chamber |

2. Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq). Dissolve it in a minimal amount of anhydrous DCM.

-

Initial Cooling: Cool the flask to 0 °C using an ice bath. Causality: This initial cooling helps to control the exothermicity of the reaction upon addition of the amine and base.

-

Reagent Addition: In a separate vial, dissolve the amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirring sulfonyl chloride solution over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting sulfonyl chloride spot is consumed.

-

Work-up - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Carefully pour the mixture into a separatory funnel.

-

Work-up - Aqueous Washes:

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL). Causality: The acid wash removes excess pyridine or other amine bases.

-

Wash with saturated NaHCO₃ solution (1 x 20 mL). Causality: This neutralizes any remaining acid.

-

Wash with brine (1 x 20 mL). Causality: This removes the bulk of the dissolved water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

3. Purification: The crude product can be purified using one of the following standard techniques:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.[8]

-

Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.

4. Characterization: Confirm the structure and purity of the final product using a combination of spectroscopic methods:

-

¹H and ¹³C NMR: To confirm the molecular structure. The sulfonamide N-H proton typically appears as a singlet in the ¹H NMR spectrum.[9][10]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify key functional groups, such as the S=O stretches of the sulfonyl group and the N-H stretch.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[11]

Protocol 4.2: Example Synthesis - N-benzyl-4-cyano-3-(trifluoromethyl)benzenesulfonamide

This protocol provides a specific application of the general method.

Table 2: Reagents for Example Synthesis

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| 4-Cyano-3-(trifluoromethyl)-benzene-1-sulfonyl chloride | 285.63 | 1.00 g | 3.50 | 1.0 |

| Benzylamine | 107.15 | 0.41 mL | 3.85 | 1.1 |

| Pyridine | 79.10 | 0.42 mL | 5.25 | 1.5 |

| Anhydrous DCM | - | 20 mL | - | - |

Procedure: Following the general protocol (4.1), the reaction of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride with benzylamine typically reaches completion within 4 hours at room temperature. After work-up and purification by recrystallization from ethanol, the product is obtained as a white solid.

Expected Characterization Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 8.15-7.90 (m, 3H, Ar-H), 7.40-7.20 (m, 5H, Ar-H), 5.50 (t, 1H, NH), 4.30 (d, 2H, CH₂). Note: The exact shifts and multiplicities may vary slightly. The N-H proton signal around 5-11 ppm is characteristic of sulfonamides.[10][12]

-

HRMS (ESI): Calculated for C₁₅H₁₁F₃N₂O₂S [M+H]⁺, expected m/z; found m/z.

Integrated Synthesis and Analysis Workflow

The overall process from starting materials to a fully characterized final product follows a logical and systematic workflow.

Caption: Standard workflow from reaction to pure product.

Troubleshooting Guide

Table 3: Common Problems and Solutions

| Problem | Probable Cause(s) | Suggested Solution(s) |

|---|---|---|

| Low or No Yield | 1. Inactive amine (e.g., protonated salt).2. Insufficient base.3. Moisture in reaction degrading sulfonyl chloride. | 1. Free-base the amine before use.2. Increase equivalents of base.3. Ensure all glassware is oven-dried and use anhydrous solvents. |

| Incomplete Reaction | 1. Sterically hindered amine.2. Insufficient reaction time or temperature. | 1. Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF).2. Allow the reaction to run for a longer period (24-48h). |

| Difficult Purification | 1. Product and starting material have similar polarity.2. Emulsion formation during work-up. | 1. Use a different solvent system for chromatography; consider reverse-phase HPLC.2. Add more brine to the separatory funnel to break the emulsion; centrifuge if necessary.[13] |

References

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved January 24, 2026, from [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved January 24, 2026, from [Link]

- Sulfonamide purification process. (n.d.). Google Patents.

-

Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Synfacts. Retrieved January 24, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Al-Masoudi, N. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1641. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved January 24, 2026, from [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7434. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 24, 2026, from [Link]

-

4-Cyano-3-(trifluoromethyl)aniline. (n.d.). Grokipedia. Retrieved January 24, 2026, from [Link]

- Process for the preparation of benzene sulfonamides. (n.d.). Google Patents.

-

Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. (n.d.). Chinese Chemical Society. Retrieved January 24, 2026, from [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). University of Bologna. Retrieved January 24, 2026, from [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). JAOAC. Retrieved January 24, 2026, from [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Sulfonamide synthesis by aminosulfonylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

4-Cyano-3-(trifluoromethyl)aniline. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. CAS 351003-23-1: 3-Cyano-4-fluorobenzenesulfonyl chloride [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 9. ripublication.com [ripublication.com]

- 10. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

The Strategic Deployment of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl Chloride in Modern Drug Discovery

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl group (-CF3) stands out for its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3] This guide focuses on a particularly valuable reagent, 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride , a key building block in the synthesis of a class of highly successful non-steroidal androgen receptor (AR) antagonists. Its unique trifunctional architecture—a sulfonyl chloride for reactive coupling, a cyano group, and a trifluoromethyl group—provides a powerful scaffold for creating potent and specific therapeutic agents. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals seeking to leverage this reagent in their discovery programs.

Scientific Foundation: The Power of Fluorine and Directed Synthesis

The trifluoromethyl group is not merely a passive substituent; its strong electron-withdrawing nature and high lipophilicity impart several desirable attributes to a drug candidate.[4][5] These include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in vivo half-life.[2]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[1][3]

-

Modulation of pKa: The inductive effect of the -CF3 group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.

-

Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to more favorable interactions with the target protein, resulting in higher binding affinity and potency.[2][5]

The 4-cyano-3-(trifluoromethyl)phenyl moiety is a critical pharmacophore found in several non-steroidal androgen receptor antagonists, including the blockbuster drugs Bicalutamide and Enzalutamide.[6][7][8][9] These drugs are pivotal in the treatment of prostate cancer, a disease often driven by androgen receptor signaling.[10] The sulfonyl chloride functional group of the title compound provides a reactive handle for coupling this crucial pharmacophore to other molecular fragments, typically through the formation of stable sulfonamide linkages with primary or secondary amines.[11][12]

Application in the Synthesis of Non-Steroidal Androgen Receptor Antagonists

The primary application of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride in drug discovery is as a key intermediate in the synthesis of non-steroidal androgen receptor antagonists. These drugs function by competitively inhibiting the binding of androgens to the androgen receptor, thereby preventing the downstream signaling events that promote the growth of prostate cancer cells.[7][13]

Conceptual Synthetic Workflow

The general strategy involves the reaction of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride with a suitable amine-containing fragment to construct the core of the final drug molecule. The choice of the amine component is critical for modulating the overall properties and activity of the resulting compound.

Caption: General synthetic workflow using the title reagent.

Detailed Experimental Protocol: Synthesis of a Bicalutamide Precursor Analogue

This protocol details the synthesis of N-(aryl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide, a key intermediate structurally related to non-steroidal antiandrogens.

Reaction Scheme:

Materials and Reagents:

-

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 942199-59-9)[14]

-

Aniline (or a substituted aniline derivative)

-

Triethylamine (TEA) or Pyridine (as base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 eq).

-

Dissolution: Dissolve the aniline in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.

-

Base Addition: Add triethylamine or pyridine (1.2-1.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.[15]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution at 0 °C (ice bath). The slow addition helps to control any exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(aryl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive sulfonyl chloride with atmospheric moisture, which would lead to the formation of the corresponding sulfonic acid.[16][17]

-

Anhydrous Solvent: Similar to the inert atmosphere, ensures that the sulfonyl chloride reacts preferentially with the desired amine nucleophile rather than water.

-

Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl.[12] The base neutralizes this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

-

0 °C Addition: The reaction can be exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.

Quantitative Data Summary (Representative)

| Parameter | Value |

| Reactant Ratio | Aniline:Sulfonyl Chloride:Base = 1:1.1:1.5 |

| Typical Yield | 85-95% |

| Purity (post-chromatography) | >98% |

| Reaction Time | 4 hours |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

Mechanism of Action: Androgen Receptor Signaling Pathway

The ultimate therapeutic target of drugs derived from this building block is the androgen receptor, a ligand-activated transcription factor.

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. cbijournal.com [cbijournal.com]

- 13. Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 942199-59-9|4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. CAS 421-83-0: Trifluoromethanesulfonyl chloride [cymitquimica.com]

- 17. Trifluoromethanesulfonyl chloride | CClF3O2S | CID 79000 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mastering the Spectrum: A Detailed Guide to the NMR Characterization of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl Chloride Derivatives

Introduction: The Structural Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the 4-cyano-3-(trifluoromethyl)phenyl moiety has emerged as a "privileged scaffold." Its constituent parts—the electron-withdrawing trifluoromethyl and cyano groups—bestow unique properties upon parent molecules, influencing their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The addition of a reactive sulfonyl chloride group at the 1-position transforms this scaffold into a versatile building block, 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, enabling its conjugation to a wide array of molecular architectures to create novel therapeutic agents. A notable example of a drug featuring a related core structure is Bicalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer.[3][4]

Given the critical role of this scaffold, unambiguous structural characterization of its derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This comprehensive guide provides an in-depth exploration of the NMR techniques used to characterize 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride and its derivatives. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, supported by two-dimensional (2D) correlation spectroscopy, to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols for confident structural elucidation.

The NMR Fingerprint: Understanding the Key Structural Features

The unique substitution pattern of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride gives rise to a distinct and predictable NMR signature. The powerful electron-withdrawing nature of the sulfonyl chloride, trifluoromethyl, and cyano groups significantly influences the electron density of the aromatic ring, leading to characteristic chemical shifts and coupling patterns.

Expected ¹H NMR Spectral Characteristics

The aromatic region of the ¹H NMR spectrum for a 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride derivative is expected to display a complex multiplet system for the three aromatic protons. Due to the ortho, meta, and para relationships, a clear splitting pattern is anticipated. The proton ortho to the sulfonyl chloride group will likely be the most deshielded (highest ppm value) due to the strong deshielding effect of this group.

The Power of ¹⁹F NMR: A Clear Window into Trifluoromethylation

The presence of the trifluoromethyl (CF₃) group offers a unique analytical handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the CF₃ group.[3] For 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride derivatives, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this singlet will be influenced by the nature of the substituents on the aromatic ring.

Unveiling the Carbon Skeleton: ¹³C NMR and C-F Coupling

The ¹³C NMR spectrum provides a complete picture of the carbon framework. A key feature in the ¹³C NMR of trifluoromethyl-containing compounds is the presence of carbon-fluorine (C-F) coupling. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Furthermore, the aromatic carbons will also exhibit smaller, long-range couplings to the fluorine atoms (²JCF, ³JCF, and ⁴JCF), which can provide valuable structural information.[5][6] The carbon attached to the cyano group will also have a characteristic chemical shift in the aromatic region.

Data Presentation: Predicted NMR Data Summary

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for the parent molecule, 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.[5]

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | H-2 | 8.2 - 8.4 | d | ³JHH ≈ 2-3 Hz |

| H-5 | 8.0 - 8.2 | dd | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz | |

| H-6 | 7.8 - 8.0 | d | ³JHH ≈ 8-9 Hz | |

| ¹³C | C-1 | 140 - 145 | m | |

| C-2 | 130 - 135 | m | ||